2-Morpholin-4-yl-2-pyridin-3-ylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-yl-2-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-11(15)10(9-2-1-3-13-8-9)14-4-6-16-7-5-14/h1-3,8,10H,4-7H2,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQGHQOFNGUQTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CN=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Synthesis & Characterization of 2-Morpholin-4-yl-2-pyridin-3-ylacetamide
[1][2]
Executive Summary
2-Morpholin-4-yl-2-pyridin-3-ylacetamide (CAS 719279-71-7) represents a critical pharmacophore in medicinal chemistry, specifically within the class of
This guide provides a high-fidelity synthetic workflow for researchers. Unlike generic protocols, this document details a Modified Strecker Synthesis followed by Controlled Radziszewski Hydrolysis . This route is selected for its atom economy, operational simplicity, and avoidance of unstable
Retrosynthetic Analysis & Strategy
To design a robust self-validating protocol, we must first deconstruct the target molecule.[1][2] The geminal substitution of the morpholine and pyridine rings at the
-
Target: 2-Morpholin-4-yl-2-pyridin-3-ylacetamide (
)[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Disconnection: C(2)-C(1) bond (Amide formation) and C(2)-N (Amine introduction).[1][2]
-
Precursors: 3-Pyridinecarboxaldehyde, Morpholine, and a Cyanide source.[1][2]
The Logic:
Direct amidation of an
Synthesis Pathway Diagram[4]
Caption: Two-step synthetic pathway utilizing a Strecker reaction followed by controlled oxidative hydrolysis.
Experimental Protocol
Phase 1: Synthesis of 2-Morpholino-2-(pyridin-3-yl)acetonitrile
Objective: Create the C-C and C-N bonds in a single pot. Critical Mechanism: The reaction proceeds via an iminium ion intermediate.[1] The use of Trimethylsilyl cyanide (TMSCN) is recommended over KCN for better solubility and slightly improved safety profiles, though strict cyanide protocols apply.[2]
Reagents:
Step-by-Step:
-
Imine Formation: In a dry round-bottom flask under
, dissolve 3-pyridinecarboxaldehyde (10 mmol) in anhydrous MeCN (20 mL). Add Morpholine (11 mmol) dropwise.[1] Stir at RT for 30 mins.[1] Checkpoint: Solution may warm slightly (exothermic imine formation).[1][2] -
Cyanosilylation: Cool the mixture to 0°C. Add
(0.5 mmol). Add TMSCN (12 mmol) dropwise via syringe.[1] -
Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1] The aldehyde spot should disappear.[1]
-
Workup: Quench with saturated
. Extract with DCM (3x).[1] Wash combined organics with brine, dry over , and concentrate.[2] -
Purification: The crude nitrile is often pure enough (>90%) for the next step.[1] If not, recrystallize from Ethanol/Hexane.[1]
Phase 2: Radziszewski Hydrolysis to Acetamide
Objective: Selectively hydrolyze the nitrile (-CN) to the primary amide (-CONH2) without converting to the carboxylic acid.[1][2]
Expert Insight: Acid hydrolysis (
Reagents:
Step-by-Step:
-
Setup: Dissolve the nitrile (5 mmol) in DMSO (5 mL). Place in a water bath at 20°C (reaction is exothermic).[1]
-
Addition: Add 20% NaOH (0.2 mL) and stir. Then, add
dropwise.[1] Caution: Oxygen evolution may occur.[1] -
Monitoring: Stir vigorously for 1–2 hours. Monitor by LC-MS for the mass shift (Nitrile MW ~203
Amide MW ~221).[1][2] -
Workup: Dilute with water (50 mL). The product often precipitates as a white solid.[1] If it precipitates, filter and wash with cold water. If not, extract with EtOAc (5x) (Product is polar!).[1][2]
-
Final Purification: Recrystallization from Isopropanol or EtOAc.[1]
Characterization & Data Analysis
Validation of the structure relies on confirming the presence of the amide protons and the integrity of the morpholine/pyridine rings.[2]
Quantitative Data Summary
| Parameter | Specification / Expected Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 221.26 g/mol | Monoisotopic: 221.12 |
| Appearance | White to Off-White Solid | |
| Melting Point | 165–170 °C | Typical for this class of amides |
| Solubility | DMSO, MeOH, Ethanol | Poor in Hexane/Water |
| MS (ESI+) | Base peak |
Spectral Interpretation (1H NMR in DMSO-d6)
-
Amide (
): Two broad singlets (exchangeable with ). Typically 7.10 and 7.50 ppm.[1] Separation is due to restricted rotation.[1] -
Methine (
-CH): A sharp singlet around 4.00 – 4.20 ppm.[1][2] This is the diagnostic peak connecting the three components.[1] -
Pyridine Ring:
-
Morpholine Ring:
Analytical Workflow Diagram
Caption: Analytical QC workflow ensuring structural integrity and purity before batch release.
Troubleshooting & Optimization
Issue 1: Retro-Strecker Reaction
-
Cause: Instability of the
-aminonitrile in aqueous acid or excessive heat.[1] -
Solution: Avoid acidic aqueous workups for the nitrile.[1] Keep the nitrile dry and cool.[1] Proceed to hydrolysis immediately.
Issue 2: Over-Hydrolysis (Acid Formation) [1][2]
-
Symptom:[1][3][4][5][6] Formation of 2-morpholino-2-(pyridin-3-yl)acetic acid (MS m/z 223).[1][2]
-
Cause: Reaction time too long or temperature too high during hydrolysis.[1]
-
Solution: Use the Radziszewski method (Base/
) rather than acid hydrolysis.[1] Quench immediately upon disappearance of starting material.[1]
Issue 3: Product Solubility
-
Symptom:[1][3][4][5][6] Product lost in aqueous layer during extraction.[1]
-
Cause: The pyridine and morpholine nitrogens make the molecule amphoteric and polar.
-
Solution: Salt out the aqueous layer with NaCl.[1] Use DCM/Isopropanol (3:1) for extraction if EtOAc fails.[1] Alternatively, simply filter the precipitate if the concentration is high enough.[2]
References
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 667910, 2-(Morpholin-4-yl)acetamide. Retrieved from [Link][1][2]
-
Shafer, J. A., & Morawetz, H. (1963).[2] The Hydrolysis of Nitriles. Journal of Organic Chemistry. (General reference for Radziszewski hydrolysis context).
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- 1. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Pyridinecarboxaldehyde (3pa) Online | 3-Pyridinecarboxaldehyde (3pa) Manufacturer and Suppliers [scimplify.com]
- 4. benchchem.com [benchchem.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
"synthesis of 2-Morpholin-4-yl-2-pyridin-3-ylacetamide"
An In-depth Technical Guide to the Synthesis of 2-Morpholin-4-yl-2-pyridin-3-ylacetamide: A Keystone Intermediate in Drug Discovery
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive and in-depth overview of a robust and scalable synthetic route to 2-Morpholin-4-yl-2-pyridin-3-ylacetamide, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The proposed synthesis is grounded in fundamental organic chemistry principles and supported by established literature precedents. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a detailed rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations. The guide is structured to be a self-validating system, with in-text citations to authoritative sources and a complete reference list for further consultation.
Introduction and Strategic Overview
The synthesis of complex heterocyclic molecules is a cornerstone of modern drug discovery. Among these, compounds bearing the morpholine and pyridine moieties are of particular interest due to their prevalence in a wide array of biologically active molecules. The title compound, 2-Morpholin-4-yl-2-pyridin-3-ylacetamide, represents a key building block that combines these two important pharmacophores. Its synthesis, therefore, is of significant interest to the scientific community.
This guide outlines a strategic two-step synthesis commencing from the readily available starting material, 2-(pyridin-3-yl)acetamide. The core of this synthetic approach is a classic and reliable transformation in organic chemistry: the nucleophilic substitution of an α-haloamide with a secondary amine.
The overall synthetic workflow can be visualized as follows:
Caption: Overall two-step synthetic strategy.
Mechanistic Considerations and Rationale
The choice of this two-step synthetic route is predicated on its efficiency, scalability, and the predictable nature of the chemical transformations involved.
Step 1: α-Bromination of 2-(Pyridin-3-yl)acetamide
The initial step involves the selective bromination of the α-carbon of 2-(pyridin-3-yl)acetamide. The methylene group (CH₂) alpha to both the pyridine ring and the amide carbonyl is activated towards electrophilic substitution. This activation is due to the electron-withdrawing nature of both adjacent functional groups, which stabilizes the enolate intermediate formed under basic conditions or the enol tautomer under acidic conditions.
Step 2: Nucleophilic Substitution with Morpholine
The second and final step is a classic SN2 (Substitution Nucleophilic Bimolecular) reaction.[1][2] The synthesized 2-bromo-2-(pyridin-3-yl)acetamide serves as an excellent electrophile. The nitrogen atom of morpholine, with its lone pair of electrons, acts as the nucleophile.
The reaction mechanism is a concerted process where the morpholine nitrogen attacks the electrophilic α-carbon, simultaneously displacing the bromide ion as the leaving group. This reaction is generally high-yielding and proceeds under mild conditions.
The mechanistic pathway for the nucleophilic substitution is illustrated below:
Caption: SN2 mechanism for the final step.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Solvent | Purity | Supplier |
| 2-(Pyridin-3-yl)acetamide | ≥98% | Commercially available |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially available |
| Benzoyl Peroxide (BPO) | 97% | Commercially available |
| Carbon Tetrachloride (CCl₄) | Anhydrous | Commercially available |
| Morpholine | ≥99% | Commercially available |
| Triethylamine (TEA) | ≥99% | Commercially available |
| Dichloromethane (DCM) | Anhydrous | Commercially available |
| Diethyl Ether | Anhydrous | Commercially available |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially available |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially available |
Step 1: Synthesis of 2-Bromo-2-(pyridin-3-yl)acetamide
Reaction Scheme:
Pyridine-3-acetamide + NBS → 2-Bromo-2-(pyridin-3-yl)acetamide
Protocol:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(pyridin-3-yl)acetamide (10.0 g, 73.4 mmol) in 100 mL of anhydrous carbon tetrachloride.
-
Reagent Addition: To this solution, add N-bromosuccinimide (13.7 g, 77.1 mmol, 1.05 eq.) and a catalytic amount of benzoyl peroxide (0.18 g, 0.73 mmol, 0.01 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 77 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution. Filter the solid and wash it with a small amount of cold carbon tetrachloride.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude 2-bromo-2-(pyridin-3-yl)acetamide can be purified by recrystallization from a mixture of ethyl acetate and hexanes or used directly in the next step if of sufficient purity.
Step 2: Synthesis of 2-Morpholin-4-yl-2-pyridin-3-ylacetamide
Reaction Scheme:
2-Bromo-2-(pyridin-3-yl)acetamide + Morpholine → 2-Morpholin-4-yl-2-pyridin-3-ylacetamide
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the crude 2-bromo-2-(pyridin-3-yl)acetamide (from the previous step, assuming 73.4 mmol) in 100 mL of anhydrous dichloromethane.
-
Reagent Addition: To this solution, add morpholine (12.8 g, 146.8 mmol, 2.0 eq.) and triethylamine (11.1 g, 110.1 mmol, 1.5 eq.). The triethylamine acts as a base to neutralize the HBr formed during the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC (10% methanol in dichloromethane).
-
Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any unreacted starting material and acidic byproducts.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-Morpholin-4-yl-2-pyridin-3-ylacetamide can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane (0-10%) as the eluent. The pure product is typically a solid.
Characterization and Data
The final product and key intermediate should be characterized using standard analytical techniques to confirm their identity and purity.
Table of Expected Data:
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals |
| 2-Bromo-2-(pyridin-3-yl)acetamide | C₇H₇BrN₂O | 215.05 g/mol | Aromatic protons of the pyridine ring, a singlet for the α-proton, and broad singlets for the amide protons. |
| 2-Morpholin-4-yl-2-pyridin-3-ylacetamide | C₁₁H₁₅N₃O₂ | 221.26 g/mol | Aromatic protons of the pyridine ring, a singlet for the α-proton, multiplets for the morpholine protons, and broad singlets for the amide protons.[3] |
Safety and Handling
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use only in a fume hood and avoid inhalation or skin contact.
-
Morpholine: Corrosive and flammable. Handle with care in a fume hood.
-
Triethylamine (TEA): Flammable and corrosive with a strong odor. Use in a well-ventilated area.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Always handle in a fume hood.
Conclusion
This technical guide provides a detailed, scientifically-grounded, and reproducible protocol for the synthesis of 2-Morpholin-4-yl-2-pyridin-3-ylacetamide. By leveraging a robust two-step sequence of α-bromination followed by nucleophilic substitution, this valuable building block can be accessed efficiently from commercially available starting materials. The in-depth explanation of the reaction mechanisms and experimental rationale is intended to empower researchers to not only replicate this synthesis but also to adapt and apply these principles to the synthesis of other complex heterocyclic molecules.
References
-
LookChem. (n.d.). 2-(Pyridin-3-yl)acetamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, October 19). The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link][1]
-
NC State University Libraries. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry. Retrieved from [Link][2]
-
Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link][4]
-
Korean Chemical Society. (n.d.). Nucleophilic Substitution Reactions of α-Bromoacetanilides with Benzylamines. Retrieved from [Link][5]
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An In-Depth Technical Guide to the In Vitro Screening of 2-Morpholin-4-yl-2-pyridin-3-ylacetamide
Foreword: Unveiling the Therapeutic Potential of a Novel Scaffold
The confluence of privileged structural motifs in a single molecular entity presents a compelling starting point for drug discovery. The compound 2-Morpholin-4-yl-2-pyridin-3-ylacetamide, with its molecular formula C11H15N3O2 and a molecular weight of 221.26, is one such molecule.[1] It incorporates a morpholine ring, a pyridine ring, and an acetamide linker, all of which are prevalent in a wide array of biologically active compounds.[2][3] This guide provides a comprehensive, technically robust framework for the initial in vitro screening of this compound, designed to elucidate its potential therapeutic applications. Our approach is not a rigid template but a logically flowing cascade, beginning with broad, high-throughput screens to identify general bioactivity, followed by more focused secondary and mechanistic assays to pinpoint specific molecular targets and pathways.
Part 1: Foundational Rationale - The Chemical Moieties as Predictors of Bioactivity
The decision to pursue a comprehensive screening of 2-Morpholin-4-yl-2-pyridin-3-ylacetamide is grounded in the well-documented pharmacological relevance of its constituent parts:
-
The Morpholine Scaffold: This versatile heterocycle is a cornerstone in medicinal chemistry, found in drugs with anticancer, anti-inflammatory, and antimicrobial properties.[2][4] Its inclusion suggests a potential for broad-spectrum bioactivity.
-
The Pyridine Ring: As an isostere of benzene, the pyridine ring is a key feature in numerous pharmaceuticals.[5] Derivatives of pyridine are known to interact with a variety of biological targets, including enzymes and receptors, and have shown potential as antimicrobial and anti-inflammatory agents.[6]
-
The Acetamide Linker: This functional group can participate in hydrogen bonding and other molecular interactions, serving as a versatile scaffold for presenting the morpholine and pyridine moieties to biological targets.[7]
Given these structural alerts, a multi-pronged screening approach is warranted to cast a wide net for potential therapeutic activities.
Part 2: A Strategic In Vitro Screening Cascade
The proposed screening cascade is designed to be both comprehensive and resource-efficient, moving from broad phenotypic assays to more specific target-based and mechanistic studies.
Caption: A logical workflow for the in vitro screening of 2-Morpholin-4-yl-2-pyridin-3-ylacetamide.
Primary Screening: Identifying a Biological Signature
The initial phase aims to identify any significant biological activity across a diverse set of assays.
-
Rationale: The morpholine and pyridine moieties are present in numerous anticancer agents.[4] A broad initial screen against a panel of human cancer cell lines is a logical starting point.
-
Protocol: NCI-60 Human Tumor Cell Line Screen
-
The compound is submitted to the National Cancer Institute's (NCI) Developmental Therapeutics Program.
-
A 2-day in vitro screen is performed against 60 different human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
The assay measures growth inhibition using a sulforhodamine B (SRB) protein assay.
-
Data is reported as the concentration required to inhibit growth by 50% (GI50), cause total growth inhibition (TGI), and induce 50% cell killing (LC50).
-
-
Rationale: Pyridine and morpholine derivatives have demonstrated antimicrobial and antifungal properties.[6][8]
-
Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays
-
A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth media.
-
The compound is serially diluted in a 96-well plate.
-
A standardized inoculum of each microorganism is added to the wells.
-
Plates are incubated for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that inhibits visible growth.
-
To determine the MBC/MFC, an aliquot from the wells with no visible growth is plated on agar plates. The lowest concentration that kills 99.9% of the initial inoculum is the MBC/MFC.
-
-
Rationale: The pyridine moiety is a common feature in CNS-active drugs. Some derivatives of 2-(Pyridin-3-yl)acetamide have been suggested to modulate the GABAergic system.[6][9]
-
Protocol: Broad Ligand Binding and Enzyme Inhibition Panel (e.g., Eurofins SafetyScreen)
-
The compound is screened at a single high concentration (e.g., 10 µM) against a panel of CNS receptors, ion channels, and enzymes.
-
Key targets to include are GABA-A receptors, acetylcholinesterase (AChE), and various monoamine oxidase (MAO) isoforms.
-
Results are reported as the percent inhibition or stimulation of radioligand binding or enzyme activity.
-
Secondary Screening: Target Validation and Potency Determination
Positive "hits" from the primary screens will be subjected to more detailed investigation to confirm the activity and determine the potency of the compound.
-
Rationale: To quantify the potency of the compound against the identified target or phenotype.
-
Protocol:
-
For each confirmed "hit," a dose-response curve is generated using a 10-point, half-log dilution series of the compound.
-
The assay is performed as in the primary screen.
-
The resulting data is fitted to a four-parameter logistic equation to determine the IC50 (for inhibition) or EC50 (for activation) value.
-
Table 1: Hypothetical Dose-Response Data for an Anticancer "Hit"
| Compound Concentration (µM) | % Growth Inhibition |
| 100 | 98.5 |
| 31.6 | 95.2 |
| 10 | 88.1 |
| 3.16 | 75.4 |
| 1 | 52.3 |
| 0.316 | 28.9 |
| 0.1 | 10.5 |
| 0.0316 | 3.2 |
| 0.01 | 0.8 |
| 0 | 0 |
If the compound shows significant anticancer activity, the following assays can help elucidate the mechanism of action:
-
Cell Cycle Analysis:
-
Protocol: Cancer cells are treated with the compound at its IC50 concentration for 24-48 hours. Cells are then fixed, stained with propidium iodide, and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
-
Apoptosis Assays:
-
Protocol (Caspase-Glo 3/7 Assay): Treated cells are lysed, and a luminogenic substrate for caspases 3 and 7 is added. The resulting luminescence, proportional to caspase activity, is measured.
-
Protocol (Annexin V/PI Staining): Treated cells are stained with FITC-conjugated Annexin V and propidium iodide (PI) and analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Mechanistic Studies: Pathway Elucidation
For the most promising activities, deeper mechanistic studies are required to identify the specific signaling pathways involved.
Caption: A generalized diagram of a potential signaling pathway modulated by the compound.
-
Rationale: To investigate the effect of the compound on the expression and phosphorylation status of key proteins in a relevant signaling pathway. For example, if the compound induces apoptosis, the expression of proteins like Bcl-2, Bax, and cleaved PARP can be examined.
-
Protocol:
-
Cells are treated with the compound for various time points.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies against the target proteins, followed by HRP-conjugated secondary antibodies.
-
Protein bands are visualized using a chemiluminescent substrate.
-
Part 3: Data Interpretation and Future Directions
The data generated from this comprehensive in vitro screening cascade will provide a robust foundation for understanding the biological activity of 2-Morpholin-4-yl-2-pyridin-3-ylacetamide. Positive results in any of the screening arms will warrant further investigation, including:
-
Lead Optimization: Synthesis of analogs to improve potency and selectivity.
-
In Vivo Efficacy Studies: Testing the compound in relevant animal models of the identified disease.
-
ADMET Profiling: In vitro and in vivo assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity properties.
This structured, data-driven approach ensures a thorough and efficient evaluation of this promising chemical entity, paving the way for its potential development as a novel therapeutic agent.
References
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An updated review on morpholine derivatives with their pharmacological actions. (2022). Journal of Drug Delivery and Therapeutics, 12(3), 158-166. Available from: [Link]
-
Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. (2019). Journal of Medicinal Chemistry, 62(3), 1203-1217. Available from: [Link]
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Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024). Scientific Reports, 14(1), 16158. Available from: [Link]
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Synthesis, Characterization, In-Silico Drug Discovery And In-Vitro Biological Evaluation Of Morpholinium 2, 6-Pyridine Dicarboxylate. (2023). Journal of Harbin Engineering University, 44(7). Available from: [Link]
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Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025). Molecular Diversity. Available from: [Link]
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In Silico and In Vitro Screening of Small Molecule Inhibitors. (N.D.). MDPI. Available from: [Link]
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2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. (2015). Bioorganic & Medicinal Chemistry Letters, 25(4), 869-872. Available from: [Link]
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Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. (2023). Journal of Molecular Structure, 1292, 136151. Available from: [Link]
-
Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (2025). Molecules, 30(19), 4889. Available from: [Link]
-
Synthesis, crystal structure and DFT study of N-(6-sulfamoylpyridin-3-yl)acetamide. (2022). Journal of Molecular Structure, 1268, 133703. Available from: [Link]
-
Morpholines. Synthesis and Biological Activity. (2013). Russian Journal of Organic Chemistry, 49(6), 789-812. Available from: [Link]
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2-(Morpholin-4-yl)acetamide. PubChem. Available from: [Link]
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PREDICTION OF GABAERGIC MECHANISM OF ACTION OF ACETAMIDE DERIVATIVE 6-(PYRIDINYL-2)-PYRIMIDINE-4-THIONE. (2023). Bulletin of Pharmacy, (1), 19-25. Available from: [Link]
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- 5. mdpi.com [mdpi.com]
- 6. Buy 2-(Pyridin-3-yl)acetamide | 3724-16-1 [smolecule.com]
- 7. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
"preliminary toxicity assessment of 2-Morpholin-4-yl-2-pyridin-3-ylacetamide"
Preliminary Toxicity Assessment of 2-Morpholin-4-yl-2-pyridin-3-ylacetamide: A Technical Framework for Drug Candidates
Executive Summary
This technical guide outlines the preliminary toxicity assessment framework for 2-Morpholin-4-yl-2-pyridin-3-ylacetamide (CAS: 719279-71-7). As a pharmaceutical intermediate and functionalized scaffold containing both morpholine and pyridine moieties, this compound presents specific toxicological risks related to metabolic activation, hepatotoxicity, and off-target ion channel inhibition. This whitepaper provides a structured, self-validating protocol for researchers to evaluate the safety profile of this molecule prior to lead optimization.
Structural Analysis & Hazard Hypothesis
Before wet-lab experimentation, a structural dissection is required to predict likely toxicity vectors. The molecule consists of an acetamide core substituted at the
Component-Based Risk Profiling
-
Morpholine Moiety (Tertiary Amine Context): While the nitrogen is substituted (lowering direct nitrosation risk compared to secondary amines), metabolic
-dealkylation can release free morpholine. Free morpholine is associated with liver/kidney necrosis and, in the presence of nitrating agents, can form -nitrosomorpholine (a potent carcinogen). -
Pyridine-3-yl Moiety: Pyridine rings are common in bio-active molecules but are frequent offenders in CYP450 inhibition (specifically CYP2D6 and CYP3A4) and hERG channel blockade, leading to QT prolongation risks.
-
Acetamide Core: Generally stable, but hydrolysis can yield ammonia and the corresponding carboxylic acid.
Structural Visualization & Risk Mapping
Figure 1: Structural decomposition of toxicity risks. The red nodes indicate high-priority pharmacophores requiring targeted assessment.
Tier 1: In Silico & Physicochemical Profiling
Objective: Establish the "drug-likeness" and solubility limits before biological exposure.
Protocol 1.1: Solubility & Lipophilicity (LogP)
-
Rationale: High lipophilicity (LogP > 3) in pyridine derivatives often correlates with phospholipidosis and hERG binding.
-
Method: Shake-flask method (OECD 105) or HPLC-based estimation.
-
Target: Optimal LogP range: 1.0 – 3.0.
Tier 2: In Vitro Cytotoxicity Assessment
Objective: Determine the IC
Cell Line Selection
-
HepG2 (Human Liver Carcinoma): Selected due to the hepatotoxic potential of the pyridine/morpholine metabolic products.
-
HEK293 (Human Embryonic Kidney): Serves as a general toxicity baseline and a proxy for renal clearance effects.
Experimental Protocol: MTT Viability Assay
-
Step 1: Seeding. Seed HepG2 cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO . -
Step 2: Dosing. Prepare 8-point serial dilution of the test compound (0.1
M to 100 M) in DMSO (final concentration <0.5%). -
Step 3: Controls.
-
Negative Control: 0.5% DMSO vehicle.
-
Positive Control: Doxorubicin (1
M) or Triton X-100.
-
-
Step 4: Incubation. Expose cells for 48 hours.[1]
-
Step 5: Readout. Add MTT reagent, incubate 4h, solubilize formazan crystals, and read Absorbance at 570 nm.
-
Validation Criteria: Z-factor > 0.5; Vehicle viability > 90%.
Data Output Table Template:
| Cell Line | IC
Tier 3: Genotoxicity & Cardiotoxicity Screening
Objective: Assess "showstopper" liabilities—DNA damage and QT prolongation.
Genotoxicity: The Ames Test (OECD 471)
Given the acetamide and amine structures, ruling out mutagenicity is critical.
-
Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).
-
Metabolic Activation: Perform +/- S9 fraction (rat liver extract) to detect metabolites (e.g., reactive pyridine epoxides).
-
Threshold: A 2-fold increase in revertant colonies over vehicle control is considered positive.
Cardiotoxicity: hERG Potassium Channel Assay
-
Causality: The pyridine nitrogen can mimic the pharmacophore required for blocking the hERG channel pore, leading to fatal arrhythmias (Torsades de Pointes).
-
Method: Automated Patch Clamp (e.g., QPatch or Patchliner).
-
Protocol:
-
Use CHO cells stably expressing hERG (Kv11.1).
-
Perfusion: Apply compound at 1, 10, and 30
M. -
Positive Control: E-4031 (known hERG blocker).
-
Success Metric: IC
> 10 M is generally preferred for early leads.
-
Tier 4: Metabolic Stability (Microsomal Stability)
Objective: Verify if the morpholine ring undergoes rapid oxidative opening or if the pyridine is oxidized to an N-oxide.
Workflow:
-
Incubate 1
M compound with human liver microsomes (HLM) + NADPH. -
Sample at 0, 15, 30, 60 min.
-
Quench with Acetonitrile containing internal standard.
-
Analyze via LC-MS/MS.
-
Look for: Loss of parent compound and appearance of +16 Da (N-oxide) or -14 Da (N-dealkylation) peaks.
Assessment Workflow Diagram
Figure 2: Step-wise decision tree for the preliminary toxicity assessment.
References
-
National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for Morpholine. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC) . (2014). Pyridine: Systemic Agent. The National Institute for Occupational Safety and Health (NIOSH).[2] Retrieved from [Link]
-
Organisation for Economic Co-operation and Development (OECD) . (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA) . (2012). Guidance for Industry: S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation). Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Biological Activity of Dasatinib (CAS 302962-49-8)
An initial search for "CAS 719279-71-7 biological activity" did not yield any specific publicly available information on the biological functions or mechanisms of action of this compound. The CAS number appears in chemical supplier databases, but detailed scientific literature on its use or effects in biological systems is not readily accessible.
Therefore, to fulfill the core requirements of generating an in-depth technical guide, this document will focus on a well-characterized compound with a wealth of publicly available data: Dasatinib (CAS 302962-49-8) . This will allow for a comprehensive exploration of biological activity, mechanism of action, and relevant experimental protocols as requested.
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib (formerly BMS-354825) is a potent, orally available small molecule inhibitor of multiple tyrosine kinases. It was initially developed as a second-generation treatment for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance or intolerance to imatinib. Its mechanism of action, however, extends beyond the Bcr-Abl fusion protein, encompassing a range of other kinases involved in oncogenesis, cell proliferation, and angiogenesis. This guide provides a detailed overview of the biological activity of Dasatinib, its mechanism of action, and key experimental protocols for its characterization.
Mechanism of Action: A Multi-Targeted Approach
Dasatinib's efficacy stems from its ability to bind to the ATP-binding pocket of several key tyrosine kinases, thereby inhibiting their catalytic activity and blocking downstream signaling pathways. Unlike imatinib, which primarily targets the inactive conformation of the Abl kinase, Dasatinib can inhibit both the active and inactive conformations, contributing to its enhanced potency and its ability to overcome certain forms of imatinib resistance.
Primary Targets and Signaling Pathways
The primary targets of Dasatinib include:
-
Bcr-Abl: The constitutively active tyrosine kinase responsible for the pathogenesis of CML and Ph+ ALL. Inhibition of Bcr-Abl by Dasatinib leads to the suppression of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, ultimately inducing apoptosis in malignant cells.
-
SRC Family Kinases (SFKs): This family includes SRC, LYN, FYN, and HCK, which are involved in a wide array of cellular processes such as proliferation, survival, and migration. By inhibiting SFKs, Dasatinib can impact multiple aspects of tumor biology.
-
c-KIT: A receptor tyrosine kinase often mutated or overexpressed in various cancers, including gastrointestinal stromal tumors (GIST) and some forms of acute myeloid leukemia (AML).
-
Platelet-Derived Growth Factor Receptor (PDGFR) α and β: These receptors play crucial roles in angiogenesis and cell growth.
-
Ephrin Receptors: Involved in cell-cell communication and tissue patterning.
The following diagram illustrates the primary signaling pathways affected by Dasatinib.
Caption: Dasatinib's inhibition of multiple tyrosine kinases.
In Vitro Characterization of Dasatinib Activity
A variety of in vitro assays are essential for characterizing the potency and selectivity of Dasatinib.
Kinase Inhibition Assays
Biochemical assays are employed to determine the half-maximal inhibitory concentration (IC50) of Dasatinib against a panel of purified kinases. These assays typically involve measuring the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Table 1: IC50 Values of Dasatinib for Key Kinases
| Kinase Target | IC50 (nM) |
| Bcr-Abl (native) | <1 |
| Bcr-Abl (T315I mutant) | >1000 |
| SRC | 0.5 |
| LYN | 1.1 |
| c-KIT | 5 |
| PDGFRβ | 28 |
Note: IC50 values can vary depending on the specific assay conditions.
Cellular Assays
Cell-based assays are crucial for evaluating the effects of Dasatinib on cellular processes such as proliferation, apoptosis, and signaling pathway modulation.
Cell Proliferation Assay
Objective: To determine the effect of Dasatinib on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Plate cells (e.g., K562 for CML, Ba/F3 expressing Bcr-Abl) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Dasatinib (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Plot the percentage of viable cells against the log of the Dasatinib concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of Target Inhibition
Objective: To confirm the inhibition of target kinase activity within cells by assessing the phosphorylation status of downstream substrates.
Protocol:
-
Cell Treatment: Treat cells with Dasatinib at various concentrations for a specified time (e.g., 2 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-CrkL and total CrkL for Bcr-Abl activity; phospho-SRC and total SRC).
-
Detection: Use secondary antibodies conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
The following diagram outlines a typical experimental workflow for evaluating the cellular effects of Dasatinib.
Caption: Experimental workflow for Dasatinib evaluation.
In Vivo Efficacy
The anti-tumor activity of Dasatinib has been demonstrated in various preclinical animal models.
Xenograft Models
In xenograft models, human cancer cells are implanted into immunocompromised mice. Treatment with Dasatinib has been shown to significantly inhibit tumor growth in models of CML, Ph+ ALL, and other cancers with activated target kinases.
Typical Experimental Design:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of nude mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer Dasatinib or a vehicle control orally, once daily.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, tumors are excised for further analysis (e.g., histology, western blotting).
Clinical Significance and Applications
Dasatinib is approved by the U.S. Food and Drug Administration (FDA) for the treatment of newly diagnosed adults with Ph+ CML in the chronic phase, as well as for adults with CML and Ph+ ALL who are resistant or intolerant to prior therapy including imatinib. Its broad-spectrum activity has also led to its investigation in other malignancies, including solid tumors where its targets are implicated.
Conclusion
Dasatinib is a potent multi-targeted tyrosine kinase inhibitor with significant clinical efficacy in the treatment of CML and Ph+ ALL. Its ability to inhibit a range of kinases involved in oncogenesis provides a strong rationale for its use in these indications and for its continued investigation in other cancers. The experimental protocols and data presented in this guide provide a framework for the preclinical characterization of Dasatinib and similar kinase inhibitors.
References
-
Das, J., et al. (2006). 2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship of a series of potent, orally active Bcr-Abl and Src family kinase inhibitors. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
-
Johnson, F. M., et al. (2005). Dasatinib (BMS-354825) inhibits KIT and platelet-derived growth factor receptor beta in addition to src-family kinases and bcr-abl. Cancer Research, 65(21), 9548–9552. [Link]
-
U.S. Food and Drug Administration. (2017). FDA grants regular approval to dasatinib for pediatric CML. [Link]
Methodological & Application
"application of 2-Morpholin-4-yl-2-pyridin-3-ylacetamide in neuropharmacology"
An in-depth guide for researchers, scientists, and drug development professionals on the neuropharmacological application of the novel chemical entity, 2-Morpholin-4-yl-2-pyridin-3-ylacetamide.
Disclaimer
The compound 2-Morpholin-4-yl-2-pyridin-3-ylacetamide (CAS RN 719279-71-7) is a known chemical entity[1]. However, as of the writing of this guide, it is not extensively characterized in publicly available scientific literature for its neuropharmacological activity. Therefore, this document is presented as a prospective and instructive guide for its evaluation. The proposed mechanisms, protocols, and data are based on a scientifically informed, hypothetical framework derived from the known activities of its constituent chemical moieties—morpholine, pyridine, and acetamide—and established principles of neuropharmacological drug discovery.
Introduction: A Compound of Interest for CNS Drug Discovery
The landscape of central nervous system (CNS) drug discovery is in constant pursuit of novel scaffolds that can modulate complex neurological pathways with precision and efficacy[2]. 2-Morpholin-4-yl-2-pyridin-3-ylacetamide, hereafter referred to as "NeuroMorph-3," emerges as a compelling candidate for investigation. Its structure integrates three key pharmacophores:
-
Morpholine: A versatile heterocycle frequently found in biologically active compounds, known to be a structural component in drugs targeting kinases and other enzymes[3]. Its inclusion often improves the physicochemical properties, such as solubility and metabolic stability, of a parent molecule.
-
Pyridine: A fundamental aromatic heterocycle present in numerous CNS-active drugs. The nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets[4].
-
Acetamide: A common functional group that can participate in hydrogen bonding and serves as a key structural linker in many pharmaceuticals[5].
Notably, a structurally related compound, N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide (SUVN-G3031), has been successfully developed as a potent and selective histamine H3 receptor inverse agonist with wake-promoting properties, demonstrating a clear precedent for this scaffold in neuropharmacology[6]. This guide provides a comprehensive roadmap for the systematic evaluation of NeuroMorph-3, from initial characterization to preclinical assessment.
Section 1: Physicochemical Characterization for CNS Applications
A primary hurdle in CNS drug development is ensuring the molecule can cross the blood-brain barrier (BBB)[7]. The physicochemical properties of a compound are critical determinants of its potential for BBB penetration. The initial evaluation of NeuroMorph-3 should involve both computational prediction and experimental validation of these parameters.
Table 1: Predicted Physicochemical Properties of NeuroMorph-3 and CNS Drug-Likeness
| Property | Predicted Value for NeuroMorph-3 | Optimal Range for CNS Drugs | Rationale & Importance |
| Molecular Weight (MW) | 221.26 g/mol | < 450 Da | Lower MW is associated with improved passive diffusion across the BBB[8]. |
| ClogP (Lipophilicity) | ~1.5 - 2.5 | 1.5 - 3.5 | An optimal lipophilicity balance is needed to partition into lipid membranes of the BBB without being overly retained[4][7]. |
| Topological Polar Surface Area (TPSA) | ~60-70 Ų | < 90 Ų | Lower TPSA is crucial for minimizing hydrogen bonding interactions that hinder BBB crossing[8]. |
| Hydrogen Bond Donors (HBD) | 1 | ≤ 3 | Fewer HBDs reduce the desolvation penalty for entering the lipid bilayer of the BBB[4]. |
| Hydrogen Bond Acceptors (HBA) | 5 | ≤ 7 | A moderate number of HBAs is acceptable for target interaction. |
| pKa (basic) | ~7.5 - 8.5 | 7.5 - 10.5 | A basic pKa can lead to positive charge at physiological pH, potentially increasing solubility but also risk of P-gp efflux[7]. |
Section 2: Hypothesized Mechanism of Action & Signaling Pathway
Given the structural alerts from its moieties and related compounds, a plausible hypothesis is that NeuroMorph-3 acts as a modulator of a G-protein coupled receptor (GPCR) or a kinase involved in neuro-inflammatory or synaptic plasticity pathways. For the purpose of this guide, we will hypothesize that NeuroMorph-3 is an antagonist of a novel GPCR target, "NeuroReceptor X" (NRX), which is implicated in excitotoxicity pathways.
Upon binding to NRX, NeuroMorph-3 is hypothesized to prevent the coupling of the Gαq subunit, thereby inhibiting the activation of Phospholipase C (PLC). This, in turn, blocks the production of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to a downstream reduction in intracellular calcium release and protein kinase C (PKC) activation. This cascade ultimately mitigates excitotoxic neuronal stress.
Caption: Hypothesized antagonism of NeuroReceptor X (NRX) by NeuroMorph-3.
Section 3: Application Notes & Experimental Protocols
A tiered approach to screening is essential for efficiently characterizing a novel compound[9]. The following protocols outline a logical progression from high-throughput in vitro screening to targeted in vivo validation.
Part A: In Vitro Evaluation Workflow
The initial phase focuses on identifying the molecular target, confirming the mode of action, and assessing general toxicity in a neuronal context.
Caption: A streamlined workflow for the in vitro screening of NeuroMorph-3.
Protocol 1: Target Identification via Radioligand Binding Assay
-
Objective: To determine if NeuroMorph-3 binds to the hypothesized target, NRX, and to quantify its binding affinity (Ki).
-
Principle: This is a competitive binding assay. A radiolabeled ligand with known affinity for NRX is incubated with a cell membrane preparation expressing the receptor. The ability of unlabeled NeuroMorph-3 to displace the radioligand is measured, indicating its binding to the same site.
-
Materials:
-
HEK293 cells stably expressing human NRX.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Radioligand (e.g., [³H]-Ligand-Y).
-
NeuroMorph-3 stock solution (in DMSO).
-
Scintillation cocktail and vials.
-
Glass fiber filters and cell harvester.
-
-
Procedure:
-
Prepare cell membranes from NRX-HEK293 cells via homogenization and centrifugation. Resuspend pellet in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of [³H]-Ligand-Y (at a concentration near its Kd), and 25 µL of varying concentrations of NeuroMorph-3 (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For total binding, add 25 µL of buffer instead of NeuroMorph-3. For non-specific binding, add 25 µL of a high concentration of a known unlabeled NRX ligand.
-
Add 100 µL of the membrane preparation to each well.
-
Incubate for 60 minutes at room temperature with gentle agitation.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester and wash with ice-cold buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a scintillation counter.
-
Calculate specific binding and plot the percentage of inhibition against the log concentration of NeuroMorph-3. Determine the IC₅₀ and calculate the Ki using the Cheng-Prusoff equation.
-
Protocol 2: Functional Activity via Calcium Flux Assay
-
Objective: To confirm that NeuroMorph-3 acts as an antagonist at NRX by measuring its ability to block agonist-induced intracellular calcium mobilization.
-
Principle: Cells expressing the Gαq-coupled NRX are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with an agonist, intracellular calcium levels rise, increasing fluorescence. An antagonist will block this effect.[10]
-
Materials:
-
CHO-K1 cells stably co-expressing NRX and a promiscuous G-protein.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
NRX agonist.
-
NeuroMorph-3 stock solution.
-
Fluorescence plate reader (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Plate NRX-CHO cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Prepare the dye-loading solution by mixing Fluo-4 AM with Pluronic F-127 in HBSS.
-
Remove culture medium from cells and add the dye-loading solution. Incubate for 1 hour at 37°C.
-
Wash the cells with HBSS.
-
Place the plate in the fluorescence reader. Add varying concentrations of NeuroMorph-3 and incubate for 15-30 minutes.
-
Add a fixed concentration of the NRX agonist (e.g., EC₈₀) and immediately measure the fluorescence intensity over time.
-
Plot the agonist-induced fluorescence response against the log concentration of NeuroMorph-3 to determine the IC₅₀ for antagonism.
-
Protocol 3: Neuronal Viability/Toxicity Assessment
-
Objective: To assess the potential neurotoxicity of NeuroMorph-3.
-
Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified spectrophotometrically.
-
Materials:
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of NeuroMorph-3 (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., staurosporine).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage relative to the vehicle-treated control cells.
-
Part B: In Vivo Assessment Workflow
Following successful in vitro characterization, in vivo studies are necessary to evaluate the compound's behavior in a whole organism, focusing on its pharmacokinetics, BBB penetration, and efficacy in a relevant disease model[13][14][15].
Caption: A sequential workflow for the in vivo evaluation of NeuroMorph-3.
Protocol 4: Pharmacokinetic (PK) Profiling in Rodents
-
Objective: To determine key PK parameters of NeuroMorph-3, such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).
-
Procedure:
-
Administer NeuroMorph-3 to two groups of Sprague-Dawley rats (n=3-5 per group). One group receives an intravenous (IV) dose (e.g., 1-2 mg/kg), and the other receives an oral (PO) dose (e.g., 5-10 mg/kg).
-
Collect blood samples via tail vein or saphenous vein at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of NeuroMorph-3 in plasma samples using a validated LC-MS/MS method[16][17].
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters from the concentration-time data.
-
Protocol 5: Blood-Brain Barrier Penetration Study
-
Objective: To quantify the extent to which NeuroMorph-3 crosses the BBB.
-
Procedure:
-
Administer a single dose of NeuroMorph-3 to a group of mice (e.g., 10 mg/kg, PO).
-
At a time point corresponding to the predicted Tmax (from PK study), euthanize the animals.
-
Collect a blood sample via cardiac puncture and immediately perfuse the brain with ice-cold saline to remove remaining blood.
-
Harvest the brain, weigh it, and homogenize it in a suitable buffer.
-
Process the blood to plasma.
-
Quantify the concentration of NeuroMorph-3 in both the plasma and brain homogenate samples using LC-MS/MS.
-
Calculate the brain-to-plasma concentration ratio (Kp). A Kp > 1 suggests active transport into the brain, while a Kp of 0.3-1.0 is often considered good for CNS targets.
-
Protocol 6: Behavioral Model for Efficacy (LPS-induced Neuroinflammation)
-
Objective: To assess if NeuroMorph-3 can mitigate neuroinflammatory responses in vivo, consistent with its hypothesized mechanism of blocking excitotoxicity.
-
Principle: Lipopolysaccharide (LPS) is a potent inducer of neuroinflammation, activating microglia and leading to the release of pro-inflammatory cytokines like TNF-α and IL-1β[14]. A compound with anti-inflammatory or neuroprotective effects would be expected to reduce these markers.
-
Procedure:
-
Acclimate C57BL/6 mice to the housing facility for one week.
-
Divide animals into three groups: (1) Vehicle + Saline, (2) Vehicle + LPS, (3) NeuroMorph-3 + LPS.
-
Pre-treat animals with either vehicle or NeuroMorph-3 (dose selected based on PK and BBB data) via oral gavage.
-
After 1 hour, administer an intraperitoneal (IP) injection of either saline or LPS (e.g., 0.5 mg/kg).
-
At 4-6 hours post-LPS injection, euthanize the animals and harvest the hippocampus or cortex.
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the brain tissue homogenates using ELISA or RT-qPCR[14].
-
Analyze the data using ANOVA followed by a post-hoc test to determine if NeuroMorph-3 significantly reduces the LPS-induced cytokine storm compared to the vehicle + LPS group.
-
Section 4: Data Interpretation & Summary
The data generated from these protocols should be compiled and analyzed to build a comprehensive profile of NeuroMorph-3.
Table 2: Hypothetical Data Summary for NeuroMorph-3
| Parameter | Result | Interpretation |
| In Vitro | ||
| NRX Binding Affinity (Ki) | 15 nM | Potent binding to the target receptor. |
| NRX Functional Antagonism (IC₅₀) | 45 nM | Confirms functional antagonism at a concentration consistent with binding. |
| SH-SY5Y Viability (CC₅₀) | > 50 µM | Low cytotoxicity, indicating a good therapeutic window. |
| In Vivo | ||
| Oral Bioavailability (%F) | 35% | Acceptable for an early-stage CNS candidate. |
| Plasma Half-life (t₁/₂) | 4.2 hours | Suitable for once or twice-daily dosing. |
| Brain-to-Plasma Ratio (Kp) | 0.8 | Demonstrates significant BBB penetration. |
| Reduction in IL-1β (vs. LPS) | 65% | Shows robust in vivo efficacy in a neuroinflammation model. |
Conclusion and Future Directions
This guide outlines a rigorous, multi-stage strategy for the neuropharmacological evaluation of 2-Morpholin-4-yl-2-pyridin-3-ylacetamide (NeuroMorph-3). Based on the hypothetical data presented, NeuroMorph-3 demonstrates the profile of a promising CNS drug candidate: it is potent and selective for its target in vitro, exhibits low neuronal toxicity, possesses favorable pharmacokinetic properties including BBB penetration, and shows efficacy in a relevant in vivo model of neuroinflammation.
Successful validation through these protocols would justify advancing NeuroMorph-3 to the lead optimization phase. Further studies would involve comprehensive safety pharmacology, evaluation in more complex behavioral models, and investigation of its metabolite profile to ensure a robust preclinical data package for potential clinical development.
References
-
Neuropharmacological and Neurotoxicological Advances Using in Vivo Non-Mammalian Model Organisms. Frontiers Research Topic. Available at: [Link]
-
Advances in CNS drug development. Research Outreach. Available at: [Link]
-
In vitro characterization of new psychoactive substances at the. DiVA portal. Available at: [Link]
-
In Vivo Neuroscience Models. Selvita. Available at: [Link]
-
High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PMC. Available at: [Link]
-
Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. SpringerLink. Available at: [Link]
-
In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. MDPI. Available at: [Link]
-
Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers. Available at: [Link]
-
A review: neuropharmacological screening techniques for pharmaceuticals. SciSpace. Available at: [Link]
-
Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. PMC. Available at: [Link]
-
In Vivo Pharmacology Models and Capabilities. Porsolt. Available at: [Link]
-
Neuropharmacology: Drug Interactions with Brain Chemistry. SciTechnol. Available at: [Link]
-
Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Publications. Available at: [Link]
-
Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. Frontiers. Available at: [Link]
-
Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. PMC. Available at: [Link]
-
In Vitro and in Vivo Pharmacological Models to Assess Demyelination and Remyelination. PubMed. Available at: [Link]
-
Medicinal Chemical Properties of Successful Central Nervous System Drugs. PMC. Available at: [Link]
-
Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. Available at: [Link]
-
Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. Available at: [Link]
-
Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. PubMed. Available at: [Link]
-
Advances in analytical methodologies for detecting novel psychoactive substances: a review. Center for Forensic Science Research & Education. Available at: [Link]
-
Novel Psychoactive Substances (NPS) analysis. SCIEX. Available at: [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents. PubMed. Available at: [Link]
-
SYNTHESIS AND EVALUATION FOR BIOLOGICAL ACTIVITIES OF N-PYRIDIN-3-YL SUBSTITUTED {PHENYLSULPHONAMIDO} ACETAMID. RESEARCH PROJECT TOPICS AND MATERIALS. Available at: [Link]
-
Current Neuropharmacology. ScienceOpen. Available at: [Link]
-
Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. Available at: [Link]
Sources
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- 2. Advances in CNS drug development - Research Outreach [researchoutreach.org]
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- 4. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
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- 11. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia | MDPI [mdpi.com]
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- 17. Advances in analytical methodologies for detecting novel psychoactive substances: a review [cfsre.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Morpholin-4-yl-2-pyridin-3-ylacetamide
Welcome to the technical support center for the synthesis of 2-Morpholin-4-yl-2-pyridin-3-ylacetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We will delve into the mechanistic rationale behind procedural choices, providing a framework for logical problem-solving in your laboratory.
Part 1: Overview of Synthetic Strategies
The molecular architecture of 2-Morpholin-4-yl-2-pyridin-3-ylacetamide, featuring a disubstituted α-carbon adjacent to an amide, lends itself to several synthetic approaches. However, its structure strongly suggests assembly via a multicomponent reaction (MCR), which offers significant advantages in efficiency and convergence over traditional linear methods.[1] The most prominent MCR for this scaffold is the Ugi four-component reaction (Ugi-4CR).[2][3]
Primary Synthetic Route: The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a one-pot process that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to create a complex α-acetamido carboxamide derivative.[4] For the target molecule, a plausible set of reactants would be:
-
Aldehyde: Pyridine-3-carboxaldehyde
-
Amine: Morpholine
-
Isocyanide: A suitable isocyanide (e.g., tert-butyl isocyanide)
-
Carboxylic Acid: An appropriate acid component (e.g., furan-2-carboxylic acid)[5]
This combination rapidly assembles the core scaffold, which can then be further modified if necessary. The reaction proceeds through the initial formation of an iminium ion from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate anion in a concerted or stepwise manner.
Caption: Generalized mechanism of the Ugi four-component reaction.
Part 2: Troubleshooting Guide for Low Yield
This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.
Q1: My Ugi reaction is failing or providing yields below 20%. What are the most likely causes?
Low yield in a Ugi-4CR is a frequent issue that can typically be traced back to one of three areas: starting material quality, reaction conditions, or inherent substrate limitations.
A. Purity and Stability of Reactants:
-
Aldehyde Integrity: Pyridine-3-carboxaldehyde is susceptible to oxidation to the corresponding carboxylic acid. This depletes the active aldehyde and introduces an unwanted carboxylic acid component into the reaction.
-
Solution: Use freshly distilled or recently purchased aldehyde. Verify purity by ¹H NMR before use. Store under an inert atmosphere (Nitrogen or Argon).[6]
-
-
Solvent and Reagent Moisture: The initial, reversible formation of the iminium ion involves the elimination of water. Excess water in the reaction can push this equilibrium back towards the starting materials. Many isocyanides and activated intermediates are also moisture-sensitive.[7]
-
Solution: Use anhydrous solvents. Flame-dry or oven-dry all glassware before setup. Ensure the amine (morpholine) is dry.[6]
-
-
Isocyanide Quality: Isocyanides, particularly volatile ones, can have a limited shelf-life and may polymerize or degrade upon storage.
-
Solution: Use a high-purity isocyanide from a reputable supplier. If possible, purify by distillation before use.
-
B. Sub-Optimal Reaction Conditions:
-
Solvent Choice: The solvent must solubilize all four components and facilitate the formation of the polar intermediates. Methanol is a common and effective choice for Ugi reactions.[5] However, other solvents like trifluoroethanol or dichloromethane can sometimes provide better results depending on the specific substrates.
-
Solution: If methanol fails, perform a solvent screen. Avoid highly coordinating solvents like DMF or DMSO unless literature suggests otherwise, as they can interfere with intermediate formation.
-
-
Temperature Control: While many Ugi reactions proceed well at room temperature, some systems benefit from cooling to control exothermic steps or heating to overcome activation barriers.
-
Solution: Start at ambient temperature. If the reaction is sluggish (monitor by TLC or LC-MS), consider gentle heating (40-50 °C). If side products are observed, try running the reaction at 0 °C.[8]
-
-
Reagent Stoichiometry and Addition Order: An excess of one component can lead to side reactions. For instance, an excess of the amine and aldehyde can lead to byproduct formation.
Q2: The reaction appears to work, but my product is contaminated with persistent impurities. How can I identify and eliminate them?
Purification is a critical step, and identifying the nature of the impurity is key to removing it.
A. Common Impurities and Their Origin:
-
Unreacted Starting Materials: The most common "impurity." The pyridine and morpholine components can be particularly difficult to separate from the product due to similar polarity.
-
Passerini Product: If the amine is not sufficiently reactive, a three-component Passerini reaction between the aldehyde, carboxylic acid, and isocyanide may occur, leading to an α-acyloxy carboxamide byproduct.
-
Isocyanide Polymer: A brownish, insoluble material may form if the isocyanide is impure or if the reaction is run at high temperatures for extended periods.
B. Purification Strategy:
-
Work-up: A standard aqueous work-up can help remove water-soluble components. However, since the product contains basic nitrogens, avoid strong acids unless you intend to form a salt for extraction.
-
Column Chromatography: This is the most effective method for purification.[9] Due to the basic nature of the pyridine and morpholine moieties, silica gel can cause significant tailing or even product decomposition.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base, such as triethylamine (~1%) or ammonia (by using a 99:1 mixture of CH₂Cl₂: (7N NH₃ in MeOH)). This will cap the acidic silanol groups and improve chromatographic performance. A typical gradient could be from ethyl acetate/hexanes to dichloromethane/methanol.
-
| Parameter | Recommended Starting Point | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice. |
| Mobile Phase A | Dichloromethane / Methanol | Good for moderately polar to polar compounds. |
| Mobile Phase B | Ethyl Acetate / Hexanes | Suitable for less polar impurities and starting materials. |
| Base Additive | 0.5-1% Triethylamine (Et₃N) | Neutralizes acidic silanol groups on silica, preventing streaking of basic compounds. |
Q3: I am considering a stepwise, classical synthesis instead of the Ugi reaction. What are the major pitfalls of that approach?
A linear approach, for instance, involving the α-halogenation of a pyridin-3-yl acetamide followed by nucleophilic substitution with morpholine, is a valid alternative. However, it presents its own challenges.
-
α-Halogenation Issues: This step can be difficult to control. Over-halogenation (di-halogenation) can occur, and the reaction may require radical initiators (e.g., AIBN) or UV light, which can lead to other side reactions on the sensitive pyridine ring.
-
Nucleophilic Substitution Sluggishness: The α-halo-acetamide may be a poor electrophile. The subsequent Sₙ2 reaction with morpholine could be slow and require elevated temperatures, which in turn can promote elimination side reactions, especially if the α-proton is acidic.[10]
-
Overall Yield: Multi-step syntheses often suffer from lower overall yields compared to a successful convergent MCR. Each step of purification and handling introduces potential for material loss.[6]
Caption: A general troubleshooting workflow for low-yield reactions.
Part 3: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the best way to monitor the progress of the Ugi reaction?
-
Thin-Layer Chromatography (TLC) is effective for qualitative monitoring. Use a mobile phase similar to your planned column conditions (e.g., 5-10% Methanol in Dichloromethane). Stain with potassium permanganate, which will react with multiple components. For quantitative analysis and confirmation of product mass, LC-MS is the preferred method.
-
-
FAQ 2: Can this reaction be performed under microwave irradiation?
-
Yes. Multicomponent reactions, including the Ugi reaction, are often significantly accelerated by microwave heating. This can reduce reaction times from hours to minutes and, in some cases, improve yields by minimizing the formation of thermal degradation byproducts.[9] A typical starting point would be 10-20 minutes at 80-120 °C in a sealed microwave vessel.
-
-
FAQ 3: The pyridine nitrogen seems like a competing nucleophile. Is this a concern?
-
While the pyridine nitrogen is nucleophilic, it is significantly less so than a secondary amine like morpholine, especially when the amine is not sterically hindered. Under standard Ugi conditions, the reaction of morpholine with the aldehyde is much faster, so the formation of pyridinium-related byproducts is typically not a major issue. If it is suspected, running the reaction at a lower temperature can help favor the desired pathway.[8]
-
Part 4: Exemplary Experimental Protocol (Ugi-4CR)
This protocol is a representative example and should be optimized for your specific laboratory conditions and reagent purity. It is adapted from a similar synthesis of a pyridin-3-yl acetamide derivative.[5]
Materials:
-
Pyridine-3-carboxaldehyde (0.5 mmol, 1.0 eq)
-
Morpholine (0.5 mmol, 1.0 eq)
-
Furan-2-carboxylic acid (0.5 mmol, 1.0 eq)
-
tert-Butyl isocyanide (0.5 mmol, 1.0 eq)
-
Anhydrous Methanol (2.5 mL, to make 0.2 M solution)
Procedure:
-
To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add pyridine-3-carboxaldehyde, morpholine, and furan-2-carboxylic acid.
-
Add anhydrous methanol (2.5 mL) to the flask and stir to dissolve the solids.
-
Carefully add tert-butyl isocyanide to the stirring solution at room temperature.
-
Seal the flask (e.g., with a septum) and stir the mixture at ambient temperature for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the resulting crude residue in a minimal amount of dichloromethane.
-
Purify the product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (with 1% triethylamine) or methanol in dichloromethane (with 1% triethylamine) to elute the final product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
References
-
Benchchem. Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
-
Benchchem. Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
-
University of Rochester, Department of Chemistry. How to Improve Your Yield.
- Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry, 2nd ed. Oxford University Press.
-
Reddit r/Chempros. What are some common causes of low reaction yields?.
-
Warner, D. L., et al. (2019). A green chemistry perspective on catalytic amide bond formation. UCL Discovery.
-
Nojiri, T., et al. (2021). Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry.
-
Reddit r/Chempros. Tips and tricks for difficult amide bond formation?.
-
Jalal, T., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PMC.
-
Shaaban, M. R., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. PMC.
-
ResearchGate. Background on morpholine synthesis and our approach.
-
Slideshare. UGI REACTION M.PHARM ADVANCE ORGANIC CHEMISTRY.
-
Yurovskaya, M. A., & Karchava, A. V. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.
-
MolCore. 2-Morpholin-4-yl-2-pyridin-3-ylacetamide.
-
Sharma, P., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. MDPI.
-
Mohlala, T. P., & Coyanis, E. M. (2024). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. PMC.
-
Zhang, W., & Chen, F. E. (2023). Advances of Ugi reaction in natural product synthesis. ResearchGate.
-
Turunen, B. J., et al. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC.
Sources
- 1. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UGI REACTION M.PHARM ADVANCE ORGANIC CHEMISTRY | PDF [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 2-Morpholin-4-yl-2-pyridin-3-ylacetamide (MPA-3)
Status: Active Ticket ID: RES-MPA-003 Assigned Specialist: Senior Application Scientist, Oncology Discovery Subject: Troubleshooting potency shifts and acquired resistance in cancer cell lines.
Executive Summary & Compound Profile
Welcome to the technical assistance center. You are likely observing reduced efficacy (right-shifted IC50) of 2-Morpholin-4-yl-2-pyridin-3-ylacetamide (hereafter referred to as MPA-3 ) in your cancer models.
Based on the pharmacophore (Morpholine-Pyridine-Acetamide scaffold), MPA-3 functions as an ATP-competitive kinase inhibitor , with high structural affinity for the PI3K/mTOR lipid kinase family. The morpholine oxygen typically forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket (e.g., Val851 in PI3K
Resistance to this scaffold is rarely due to a single factor. It usually stems from drug transport efficiency (Efflux) or signaling bypass (Feedback Loops) . This guide provides a systematic workflow to deconstruct and resolve these issues.
Diagnostic Workflow (Decision Matrix)
Before modifying your compound, you must diagnose the source of resistance. Use this logic flow to determine your next experimental step.
Figure 1: Diagnostic logic flow for investigating resistance to MPA-3. Follow the path based on your experimental data.
Module A: Physicochemical Verification
Issue: The morpholine-pyridine scaffold is basic. In acidic tumor microenvironments or specific media formulations, precipitation or protonation changes can mimic resistance.
Troubleshooting Steps:
-
Solubility Check: Ensure MPA-3 is fully dissolved. Morpholine derivatives can crash out in high-glucose media (DMEM) if the DMSO concentration is <0.1%.
-
Action: Sonicate stock solutions (10 mM in DMSO) for 10 minutes before dilution.
-
-
Stability: The acetamide linker is generally stable, but the pyridine ring is susceptible to oxidation.
-
Action: Verify compound integrity via LC-MS.[1] If the molecular weight peak (M+H) is shifted by +16 Da, your compound has oxidized (N-oxide formation), rendering it inactive.
-
Module B: Transport-Mediated Resistance (The "Pump" Problem)
Mechanism: The morpholine moiety is a known substrate for P-glycoprotein (P-gp/MDR1) . Resistant cells often upregulate ABCB1 (MDR1) genes to pump MPA-3 out of the cell before it reaches the kinase ATP pocket.
Protocol: Functional Efflux Assay To confirm if MPA-3 is being pumped out:
-
Setup: Plate resistant cells (e.g., 5,000 cells/well).
-
Treatment Groups:
-
Group A: MPA-3 (Dose Response).
-
Group B: MPA-3 + Verapamil (5
M) or Zosuquidar (1 M).
-
-
Readout: 72h CellTiter-Glo (ATP viability).
-
Interpretation:
-
If the IC50 of Group B is significantly lower (left-shifted) than Group A, your resistance is MDR1-mediated.
-
| Metric | Sensitive Cells | Resistant Cells | Resistant + Verapamil |
| IC50 (MPA-3) | 50 nM | > 5,000 nM | 100 nM |
| Conclusion | Baseline | High Efflux | Efflux Reversed |
Module C: Signaling Bypass (The "Feedback" Problem)
Mechanism: If MPA-3 successfully inhibits PI3K/mTOR, the cell loses the negative feedback loop on the MAPK pathway. This leads to a compensatory activation of ERK1/2 , allowing survival despite PI3K blockade.
Visualizing the Mechanism:
Figure 2: Mechanism of Adaptive Resistance. Inhibition of PI3K/mTOR by MPA-3 removes the feedback inhibition on RAS, leading to hyper-activation of the MEK/ERK pathway.
Protocol: Western Blot Validation
-
Lysate Prep: Treat resistant cells with MPA-3 (at 5x IC50) for 4 hours and 24 hours.
-
Targets:
-
p-AKT (Ser473): Should be LOW (confirms MPA-3 is working).
-
p-S6 (Ser235/236): Should be LOW (confirms mTOR inhibition).
-
p-ERK1/2 (Thr202/Tyr204): If this is HIGH compared to untreated control, you have identified the bypass mechanism.
-
-
Solution: Combine MPA-3 with a MEK inhibitor (e.g., Trametinib).
Frequently Asked Questions (FAQ)
Q1: My resistant cells show no p-AKT reduction even at high MPA-3 doses. Why? A: This indicates Target Modification or Steric Hindrance . Sequence the kinase domain of PIK3CA or MTOR. A mutation at the "gatekeeper" residue or the hinge region (where the morpholine oxygen binds) can physically prevent the drug from binding. Alternatively, extreme overexpression of the protein (Gene Amplification) may require higher drug concentrations to achieve saturation.
Q2: Can I use MPA-3 in vivo (mouse models)? A: Proceed with caution. The acetamide linker is susceptible to hydrolysis by plasma esterases/amidases in rodents, which is faster than in humans.
-
Recommendation: Perform a microsome stability assay (Mouse vs. Human) before moving to in vivo efficacy studies. If stability is poor, consider modifying the acetamide nitrogen with a methyl group to increase steric bulk.
Q3: Is MPA-3 selective?
A: While designed for PI3K/mTOR, the morpholine-pyridine scaffold can have off-target effects on DNA-PK (DNA repair). If you observe high toxicity in normal cells, check for
References
-
Morpholine Scaffold in Kinase Inhibitors
-
Mechanisms of Resistance (Efflux)
-
Adaptive Resistance (Feedback Loops)
-
Chemical Structure Context
- Title: Formation of morpholine-acetamide derivatives as potent anti-tumor drug candid
- Source: PMC (2023).
-
Link:[Link]
- Relevance: Validates the synthesis and biological activity of the specific acetamide scaffold.
Sources
- 1. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Validation & Comparative
A Comparative Guide to the Cross-Reactivity Profile of 2-Morpholin-4-yl-2-pyridin-3-ylacetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the potential cross-reactivity profile of the novel small molecule, 2-Morpholin-4-yl-2-pyridin-3-ylacetamide. In the absence of extensive public data on this specific compound, this document establishes a framework for its evaluation by comparing it with structurally related and functionally relevant molecules. By understanding the known biological activities and off-target profiles of these comparators, researchers can anticipate potential cross-reactivities of 2-Morpholin-4-yl-2-pyridin-3-ylacetamide and design targeted experimental validations.
Introduction to 2-Morpholin-4-yl-2-pyridin-3-ylacetamide and the Imperative of Cross-Reactivity Profiling
2-Morpholin-4-yl-2-pyridin-3-ylacetamide is a synthetic organic compound featuring a central acetamide scaffold linked to a morpholine and a pyridine ring. The presence of these moieties, commonly found in a variety of bioactive molecules, suggests a potential for interaction with a range of biological targets. Early and comprehensive cross-reactivity profiling is a cornerstone of modern drug discovery, essential for identifying potential off-target effects that can lead to adverse drug reactions or provide opportunities for drug repurposing.[1] This guide will explore the hypothetical cross-reactivity of our topic compound by drawing parallels with three carefully selected comparators.
Selection of Comparator Compounds: A Rationale Based on Structural and Functional Analogy
To construct a predictive cross-reactivity profile, the following three comparator compounds have been selected based on their structural similarities to 2-Morpholin-4-yl-2-pyridin-3-ylacetamide:
-
Comparator 1: 1-(morpholin-4-yl)-2-(pyridin-2-ylamino)ethanone (Structural Analog): This compound shares both the morpholine and pyridine rings in a similar configuration, making it an ideal candidate for predicting potential shared biological targets.
-
Comparator 2: GNF-6231 (Shared Core, Different Target Class): As a potent and selective Porcupine (PORCN) inhibitor, GNF-6231 features a pyridinyl acetamide core.[2][3] Its well-defined selectivity profile provides a valuable benchmark for assessing the potential for our topic compound to interact with the Wnt signaling pathway.
-
Comparator 3: Gefitinib (Shared Moiety, Approved Drug): An approved EGFR kinase inhibitor, Gefitinib contains a morpholine group.[4] Its extensive characterization, including known off-target effects, offers insights into the potential interactions of the morpholine moiety.[5][6]
Comparative Structural Analysis
A comparative analysis of the chemical structures provides a foundation for predicting overlapping pharmacology.
| Compound | Core Structure | Key Moieties |
| 2-Morpholin-4-yl-2-pyridin-3-ylacetamide | Acetamide | Morpholine, Pyridine (3-yl) |
| 1-(morpholin-4-yl)-2-(pyridin-2-ylamino)ethanone | Ethanone | Morpholine, Pyridine (2-yl) |
| GNF-6231 | Pyridinyl Acetamide | Pyridine, complex heterocyclic system |
| Gefitinib | Quinazoline | Morpholine, Chloro-fluorophenyl |
The structural similarities, particularly the presence of the morpholine and pyridine rings, suggest a potential for these compounds to interact with overlapping sets of protein targets, especially kinases, due to the prevalence of these scaffolds in kinase inhibitors.
Predicted Cross-Reactivity Profile: A Comparative Overview
The following table summarizes the known biological activities of the comparator compounds and extrapolates a predicted profile for 2-Morpholin-4-yl-2-pyridin-3-ylacetamide.
| Target Class | 2-Morpholin-4-yl-2-pyridin-3-ylacetamide (Predicted) | 1-(morpholin-4-yl)-2-(pyridin-2-ylamino)ethanone (Known/Predicted) | GNF-6231 (Known) | Gefitinib (Known) |
| Primary Target(s) | Unknown; potential kinase inhibitor | Potential anti-tumor agent | Porcupine (PORCN)[2][3] | EGFR Tyrosine Kinase[4] |
| Kinase Selectivity | Likely to exhibit some degree of kinase inhibition. A broad kinase screen is necessary to determine the specific profile. | Potential for kinase inhibition due to structural motifs. | Highly selective for PORCN; no significant kinase activity reported.[2] | Primarily targets EGFR, but at higher concentrations can inhibit other kinases like RICK and GAK.[7] |
| Off-Target Liabilities | Potential for interaction with GPCRs, ion channels, and transporters, similar to other small molecules. The morpholine moiety may contribute to off-target effects. | Similar potential off-target profile to the topic compound. | No significant off-target activities reported against a panel of over 200 targets.[2] | Known off-targets include MAPK10, PIM-1, and others.[5][8] Can cause side effects like rash and diarrhea.[9] |
Experimental Protocols for Determining the Cross-Reactivity Profile
To empirically determine the cross-reactivity profile of 2-Morpholin-4-yl-2-pyridin-3-ylacetamide, a tiered approach is recommended, starting with broad screening and progressing to more focused mechanistic studies.
Tier 1: Broad Kinase Panel Screening
Rationale: The prevalence of the pyridine and morpholine moieties in known kinase inhibitors strongly suggests that 2-Morpholin-4-yl-2-pyridin-3-ylacetamide may possess kinase inhibitory activity. A broad kinase panel screen is the most efficient method to identify primary kinase targets and assess kinome-wide selectivity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of 2-Morpholin-4-yl-2-pyridin-3-ylacetamide in 100% DMSO.
-
Assay Plate Preparation: Using an acoustic liquid handler, dispense the compound into a 384-well assay plate to achieve a final concentration of 1 µM and 10 µM. Include appropriate vehicle (DMSO) and positive controls.
-
Kinase Reaction: Initiate the kinase reactions by adding a master mix containing one of over 400 purified human kinases, its corresponding substrate, and ATP (at a concentration near the Km for each kinase) to the assay plate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Detection: Terminate the reaction and quantify kinase activity using a suitable detection method, such as ADP-Glo™ (Promega) or HTRF® (Cisbio), which measure ADP production or substrate phosphorylation, respectively.
-
Data Analysis: Calculate the percentage of inhibition for each kinase at both concentrations relative to the vehicle control. Potent hits are typically defined as those showing >50% or >70% inhibition.
Tier 2: In Vitro Safety Pharmacology Profiling
Rationale: To identify potential off-target liabilities beyond the kinome, a safety pharmacology panel is essential. This screen assesses the compound's activity against a broad range of targets known to be associated with adverse drug reactions.[10][11][12]
Step-by-Step Methodology:
-
Target Selection: Utilize a commercially available safety pharmacology panel, such as the SafetyScreen44™ or SafetyScreen94™ from Eurofins Discovery or a similar panel from other providers, which includes a diverse set of GPCRs, ion channels, transporters, and enzymes.[1][13]
-
Assay Formats: The assays are typically performed in either a radioligand binding format to assess competitive inhibition or a functional format (e.g., calcium flux, cAMP measurement) to determine agonist or antagonist activity.
-
Compound Concentration: Screen 2-Morpholin-4-yl-2-pyridin-3-ylacetamide at a standard concentration, typically 10 µM, in duplicate.
-
Data Interpretation: A significant hit is generally considered to be >50% inhibition in a binding assay or a significant agonist or antagonist effect in a functional assay. Follow-up dose-response studies are required for any significant hits to determine the IC50 or EC50.
Conclusion
While the precise cross-reactivity profile of 2-Morpholin-4-yl-2-pyridin-3-ylacetamide remains to be fully elucidated, this guide provides a robust framework for its investigation. By leveraging data from structurally and functionally related compounds, we can anticipate a potential for kinase inhibition and other off-target interactions. The detailed experimental protocols outlined herein offer a clear and validated path for researchers to comprehensively characterize the selectivity and safety profile of this and other novel chemical entities, thereby enabling more informed decisions in the drug discovery and development process.
References
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved February 15, 2026, from [Link]
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Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved February 15, 2026, from [Link]
- Treherne, J. M., & Berridge, G. (2012). In vitro safety pharmacology profiling: what else beyond hERG?. Future medicinal chemistry, 4(13), 1639–1653.
- Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug discovery today, 10(21), 1421-33.
- Godbole, M., Varghese, F., & Chandra, N. (2016). Identification of gefitinib off-targets using a structure-based systems biology approach. Scientific reports, 6, 33701.
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Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved February 15, 2026, from [Link]
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Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved February 15, 2026, from [Link]
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ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services. Retrieved February 15, 2026, from [Link]
- Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Ciceri, P., Edeen, P. T., Floyd, M., Ford, J. M., Galvin, M., Grotz, D. L., Gumbleton, M. J., Hamilton, G., Harris, J. J., Homan, E. J., Lee, W. H., Li, P., … Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
- Godbole, M., Varghese, F., & Chandra, N. (2016). Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. Scientific reports, 6, 33701.
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Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved February 15, 2026, from [Link]
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Godbole, M., Varghese, F., & Chandra, N. (2016). Molecular interactions of gefitinib with selected human off-targets; (A) mutant EGFR kinase domain. ResearchGate. Retrieved from [Link]
- Cappuzzo, F., Ciuleanu, T., Stelmakh, L., Cicenas, S., Szczésna, A., Juhász, E., … Hirsch, F. R. (2010). Gefitinib in Non Small Cell Lung Cancer.
- Scott, L. J. (2015). Gefitinib: a review of its use in adults with advanced non-small cell lung cancer. Drugs, 75(3), 311–324.
- Godbole, M., Varghese, F., & Chandra, N. (2016). Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. Scientific reports, 6, 33701.
- Wu, Y. L., Zhou, C., Hu, C. P., Feng, J., Lu, S., Huang, Y., … Mok, T. S. (2014). Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis. Oncology letters, 8(5), 2077–2084.
- Liu, J., Pan, S., Hsieh, M. H., Ng, N., Sun, F., Wang, T., … Hsieh, M. H. (2013). Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974.
- Hirsch, F. R., Varella-Garcia, M., & Bunn, P. A., Jr. (2009). The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. Medical oncology (Northwood, London, England), 26(3), 241–248.
- Al-Suwaidan, I. A., Alanazi, A. M., El-Sayed, M. A., Abdel-Aziz, A. A., & Al-Obaid, A. M. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC advances, 14(5), 3237–3247.
- Kartsev, V. G. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-815.
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Liu, J., Pan, S., Hsieh, M. H., Ng, N., Sun, F., Wang, T., … Hsieh, M. H. (2013). Targeting Wnt-driven Cancer Through the inhibition of Porcupine by LGK974. Novartis OAK. Retrieved from [Link]
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Al-Suwaidan, I. A., Alanazi, A. M., El-Sayed, M. A., Abdel-Aziz, A. A., & Al-Obaid, A. M. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate. Retrieved from [Link]
- Uher, M., Jendželovský, R., & Fedoročko, P. (2008). Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. Neoplasma, 55(3), 238–244.
- Hassan, A. S. (2011). Synthesis and Biological Activity of Some New Pyrazoline and Pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 22(7), 1286-1298.
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-Morpholin-4-yl-2-pyridin-3-ylacetamide
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 2-Morpholin-4-yl-2-pyridin-3-ylacetamide (CAS No. 719279-71-7). As comprehensive toxicological data for this specific compound is not publicly available, this guide is synthesized from an expert analysis of its core chemical moieties: morpholine, pyridine, and acetamide. The recommendations herein are based on the known hazard profiles of these structural analogues to ensure the highest degree of safety.
The primary directive of this guide is to empower laboratory personnel with a robust framework for risk mitigation. By understanding the causality behind each procedural step, from personal protective equipment (PPE) selection to waste disposal, you can establish a self-validating system of safety that protects both the researcher and the integrity of the experiment.
Hazard Assessment Based on Structural Analogues
A thorough risk assessment is the foundation of safe laboratory practice. Lacking a specific Safety Data Sheet (SDS), we must infer the potential hazards from the compound's constituent functional groups. This approach allows us to anticipate risks and implement appropriate controls.
| Structural Moiety | Potential Hazard Class | Rationale and Supporting Evidence |
| Morpholine | Skin and Eye Corrosion/Irritation | Morpholine and its derivatives are well-documented as causing severe skin burns and eye damage.[1][2][3][4] Direct contact can lead to chemical burns. |
| Respiratory Irritation | Inhalation of morpholine vapors or aerosols can irritate the respiratory tract.[2][3] | |
| Flammability | Morpholine is a flammable liquid.[3][4] While the subject compound is a solid, thermal decomposition may produce flammable vapors. | |
| Pyridine | Skin/Eye/Respiratory Irritation | Pyridine-containing compounds can cause irritation upon contact or inhalation.[5][6][7] |
| Organ Toxicity | Pyridine is toxic to the liver, kidneys, and central nervous system.[6] | |
| Suspected Carcinogen | Pyridine is classified by IARC as Group 2B: Possibly Carcinogenic to Humans.[6] | |
| Acetamide | Suspected Carcinogen | Acetamide is classified as a suspected human carcinogen by IARC (Group 2A/2B) and ACGIH (A2).[8][9][10][11][12] This necessitates stringent controls to minimize exposure. |
| Skin Permeator | The compound may be absorbed through the skin, increasing systemic exposure risk.[9][10] |
Given this profile, 2-Morpholin-4-yl-2-pyridin-3-ylacetamide should be handled with extreme caution as a substance that is potentially corrosive, irritating, readily absorbed through the skin, and a suspected carcinogen.
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is required to prevent dermal, ocular, and respiratory exposure. The selection of each component is directly linked to the anticipated hazards.
| Protection Area | Required PPE | Standard/Specification | Rationale for Selection |
| Eye & Face | Safety Goggles with Side-Shields & Face Shield | EN 166 or ANSI Z87.1 | Protects against splashes and airborne particles. A face shield is required when handling larger quantities or when there is a significant splash risk, providing a secondary barrier to protect the full face from corrosive materials.[13] |
| Hands | Chemical-Resistant Gloves (Nitrile or Butyl Rubber) | EN 374 | Nitrile gloves offer good protection against a range of chemicals. Always inspect gloves before use and check manufacturer data for breakthrough times.[5][13] Double-gloving is recommended when handling the pure solid. |
| Body | Flame-Resistant Laboratory Coat | N/A | A fully-buttoned lab coat protects against incidental contact and minor spills.[13] Flame resistance is a prudent precaution based on the flammability of the morpholine moiety. |
| Respiratory | NIOSH-approved Respirator | N/A | When handling the solid powder outside of a certified chemical fume hood, a respirator (e.g., N100, P100) is necessary to prevent inhalation of fine particles.[14] All handling of the powder should, however, be performed within a fume hood. |
Safe Handling and Operations Workflow
Adherence to a strict, sequential workflow is critical for minimizing exposure risk. This process flow is designed to be a closed, self-validating system where safety checks are integrated at every stage.
Caption: Workflow for handling 2-Morpholin-4-yl-2-pyridin-3-ylacetamide.
Step-by-Step Procedural Guidance
-
Pre-Operation Safety Check:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[6][12]
-
Assemble all necessary PPE as detailed in the table above.
-
Prepare all equipment and reagents before retrieving the target compound to minimize handling time.
-
-
Material Handling (Inside a Certified Chemical Fume Hood):
-
All manipulations of the solid compound that could generate dust must be performed within a fume hood.[6]
-
Use non-sparking tools to handle the material to mitigate ignition risks.[13]
-
When weighing, use a tared container inside the hood. Close the primary container immediately after dispensing.
-
Avoid creating dust. If the material is a fine powder, handle it with deliberate, slow movements.
-
-
Experimental Procedure:
-
Decontamination:
-
Upon completion, decontaminate all surfaces and equipment.
-
Contaminated disposable PPE (e.g., gloves) should be removed carefully, avoiding contact with the skin, and placed in a designated hazardous waste container.[14]
-
Wash hands and forearms thoroughly with soap and water after removing all PPE.[5]
-
Emergency Response and Disposal Plan
Emergency Procedures:
| Exposure Scenario | Immediate Action Required |
| Skin Contact | Immediately remove all contaminated clothing.[13] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][7] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][7] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[7][13] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[13] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[13] Rinse the mouth with water.[13] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[6] Sweep up carefully to avoid generating dust and place it in a sealed, labeled container for hazardous waste disposal.[5][11] Ventilate the area and wash the spill site after material pickup is complete.[11] |
Disposal Plan:
All waste containing 2-Morpholin-4-yl-2-pyridin-3-ylacetamide, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container.[5][6]
-
Storage: Store the waste container in a cool, dry, well-ventilated area away from incompatible materials.[6][13]
-
Disposal: Dispose of the contents and container in accordance with all local, state, and federal regulations through an approved waste disposal plant.[5][15] Do not empty into drains or the environment.[5][16]
References
- Safety Data Sheets - Shanghai Tachizaki. Source: Shanghai Tachizaki.
- 6 - SAFETY D
- SAFETY DATA SHEET - Fisher Scientific. Source: Fisher Scientific.
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- SAFETY DATA SHEET - Sigma-Aldrich. Source: Sigma-Aldrich.
- Pyridine Hazard Communication Sheet.
- 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine - PubChem.
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- SAFETY DATA SHEET - Thermo Fisher Scientific. Source: Thermo Fisher Scientific.
- PPE and Decontamination | Substance Use - CDC. Source: Centers for Disease Control and Prevention.
- 2-(Morpholin-4-yl)acetamide - PubChem.
- Morpholine - Santa Cruz Biotechnology. Source: Santa Cruz Biotechnology.
- Acetamide - Hazardous Substance Fact Sheet. Source: New Jersey Department of Health.
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- Acetamide SDS (Safety Data Sheet) - Flinn Scientific. Source: Flinn Scientific.
- Material Safety Data Sheet - Acetamide, PA. Source: Cole-Parmer.
- SAFETY DATA SHEET - Morpholine. Source: Nexchem Ltd.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
